molecular formula C20H17NO4S2 B2911659 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1421522-62-4

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2911659
CAS RN: 1421522-62-4
M. Wt: 399.48
InChI Key: JVTYHIDBFZYZNI-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For instance, methyl 5-aryl-3-hydroxythiophene-2-carboxylates were prepared in 29–84% yield from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them valuable for managing inflammatory conditions.

Anti-Psychotic Properties: Certain thiophene derivatives have demonstrated anti-psychotic activity, potentially aiding in mental health treatments.

Anti-Arrhythmic Effects: Thiophenes may help regulate heart rhythm disturbances (arrhythmias).

Anti-Anxiety Benefits: Compounds containing thiophene moieties could contribute to anxiety management.

Antifungal Activity: Thiophenes have antifungal properties, which can be explored for treating fungal infections.

Antioxidant Potential: Their antioxidant activity makes thiophenes relevant for combating oxidative stress.

Estrogen Receptor Modulation: Some thiophene-based molecules interact with estrogen receptors, potentially influencing hormonal pathways.

Anti-Cancer Properties: Thiophenes have been investigated for their anti-cancer effects, although further research is needed.

Commercial Drugs

Several commercially available drugs incorporate the thiophene nucleus, including Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .

Mechanism of Action

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S2/c1-24-14-5-2-4-12-10-15(25-19(12)14)20(23)21-11-13-7-8-17(27-13)18(22)16-6-3-9-26-16/h2-10,18,22H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTYHIDBFZYZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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